molecular formula C4H12BNO2 B11924707 (1-Amino-2-methylpropyl)boronic acid

(1-Amino-2-methylpropyl)boronic acid

Cat. No.: B11924707
M. Wt: 116.96 g/mol
InChI Key: AIUDHUUVWREDAS-UHFFFAOYSA-N
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Description

(1-Amino-2-methylpropyl)boronic acid is an organoboron compound characterized by the presence of a boronic acid functional group attached to a 1-amino-2-methylpropyl moiety. Boronic acids are known for their unique chemical properties and have found extensive applications in various fields, including organic synthesis, medicinal chemistry, and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (1-Amino-2-methylpropyl)boronic acid typically involves the hydroboration of alkenes or alkynes followed by oxidation. One common method is the hydroboration of 2-methylpropene with borane, followed by oxidation with hydrogen peroxide to yield the desired boronic acid .

Industrial Production Methods: Industrial production of boronic acids often involves the use of borate esters as intermediates. These esters are prepared by the dehydration of boric acid with alcohols. The resulting borate esters are then hydrolyzed to yield the corresponding boronic acids .

Chemical Reactions Analysis

Types of Reactions: (1-Amino-2-methylpropyl)boronic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Mechanism of Action

The mechanism of action of (1-Amino-2-methylpropyl)boronic acid involves its ability to form reversible covalent bonds with diols and other nucleophiles. This property is exploited in various applications, such as sensing and enzyme inhibition. The boronic acid group interacts with the target molecules, forming stable complexes that can be used for detection or inhibition purposes .

Comparison with Similar Compounds

Uniqueness: (1-Amino-2-methylpropyl)boronic acid is unique due to the presence of both an amino group and a boronic acid group, which allows it to participate in a wider range of chemical reactions and applications compared to its analogs .

Properties

IUPAC Name

(1-amino-2-methylpropyl)boronic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H12BNO2/c1-3(2)4(6)5(7)8/h3-4,7-8H,6H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AIUDHUUVWREDAS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C(C(C)C)N)(O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H12BNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

116.96 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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